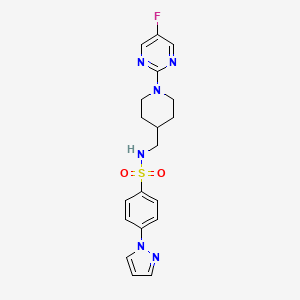
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN6O2S and its molecular weight is 416.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Piperidine Ring : A six-membered saturated nitrogen-containing ring.
- Fluoropyrimidine Moiety : Enhances biological activity and metabolic stability.
- Pyrazole and Benzenesulfonamide Groups : Contribute to its interaction with biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C18H20FN5O4S |
| Molecular Weight | 421.4 g/mol |
| CAS Number | 2034615-31-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways.
Interaction Studies
Research indicates that the compound may exhibit:
- Enzyme Inhibition : Potentially inhibiting key enzymes in metabolic pathways, which can lead to therapeutic effects.
- Receptor Modulation : Altering receptor activity, which could influence cellular responses.
Antitumor Activity
Several studies have reported the antitumor potential of compounds structurally similar to this compound. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines, showing significant cytotoxicity.
- Mechanistic Insights : It was found to induce apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Effects
The compound also exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Study 1: Synthesis and Biological Evaluation
A study published in MDPI explored the synthesis of related compounds and evaluated their biological activities. The findings suggested that modifications to the piperidine and pyrazole moieties significantly influenced their potency against cancer cell lines .
Study 2: Structure-Activity Relationship (SAR)
In another study, researchers investigated the SAR of similar compounds. They found that the introduction of fluorine in the pyrimidine ring enhanced binding affinity to target proteins, suggesting a crucial role in biological activity .
Study 3: Pharmacokinetics and Toxicology
Research focusing on pharmacokinetics indicated that this compound has favorable absorption characteristics with low toxicity profiles in preliminary animal studies .
Eigenschaften
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O2S/c20-16-13-21-19(22-14-16)25-10-6-15(7-11-25)12-24-29(27,28)18-4-2-17(3-5-18)26-9-1-8-23-26/h1-5,8-9,13-15,24H,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLQVTDGUVQTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














